16alpha-Hydroxy-DHEA

Endocrinology Metabolism Enzyme Induction

Researchers studying fetal steroidogenesis or CYP3A7 phenotyping face a critical gap: generic DHEA metabolites cannot discriminate fetal CYP3A7 from adult CYP3A4/5 activity. 16α-Hydroxy-DHEA (≥95% HPLC, neat solid) is the definitive, irreplaceable positive-control substrate for CYP3A7-the dominant fetal cytochrome P450-and the obligate precursor of estriol. Key differentiation: • Exclusive CYP3A7 selectivity - CYP3A7 produces 16α-OH-DHEA but zero 7α-OH-DHEA, enabling unequivocal fetal vs. adult phenotyping in a single incubation. • 2,000-fold dynamic range in amniotic fluid (0.28→564.7 ng/mL at term) provides a uniquely sensitive biomarker window unobtainable with DHEA or 7α-OH-DHEA. • ERβ-selective, non-competitive transcriptional activation without orthosteric competition-a mechanism no other DHEA metabolite replicates. Supplied as a research reference standard with validated solubility (≥10 mg/mL in chloroform) and long-term stability at -20°C. Not functionally interchangeable with DHEA, 7α-OH-DHEA, or 7-oxo-DHEA.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 1232-73-1
Cat. No. B057143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha-Hydroxy-DHEA
CAS1232-73-1
Synonyms16 alpha-hydroxydehydroisoandrosterone
16 beta-hydroxydehydroepiandrosterone
16-hydroxydehydroepiandrosterone
16-hydroxydehydroepiandrosterone, (16beta)-isomer
16-hydroxydehydroepiandrosterone, (3alpha,16alpha)-isomer
16alpha-hydroxy-dehydroepiandrosterone
3 beta,16 alpha-dihydroxyandrost-5-en-17-one
3 beta,16 beta-dihydroxyandrost-5-en-17-one
3,16-dihydroxyandrost-5-en-17-one
3beta,16alpha-dihydroxyandrost-5-en-17-one
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O
InChIInChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1
InChIKeyQQIVKFZWLZJXJT-DNKQKWOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16α-Hydroxy-DHEA Technical Baseline


16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA; CAS 1232-73-1) is an endogenous C19 steroid metabolite formed via 16α-hydroxylation of dehydroepiandrosterone (DHEA) [1]. It acts as a critical intermediate in the biosynthesis of estriol, the primary estrogen of pregnancy, particularly via its 3β-sulfate ester form, 16α-OH-DHEA-S [2]. 16α-OH-DHEA is generated by specific cytochrome P450 (CYP) isoforms, predominantly CYP3A4 and CYP3A5 in adult human liver microsomes, as well as the fetal isoform CYP3A7 [3].

Why 16α-Hydroxy-DHEA Cannot Be Replaced


While DHEA serves as the common precursor, the specific 16α-hydroxylation of 16α-OH-DHEA confers a unique biological profile. DHEA itself is a weak androgen and can activate multiple nuclear receptors, whereas 16α-OH-DHEA is a dedicated precursor for 16α-hydroxylated estrogens, notably estriol [1]. Critically, the CYP isoforms responsible for its formation (CYP3A4/3A5 and CYP3A7) are distinct from those producing other major metabolites like 7α-hydroxy-DHEA [2]. This enzymatic specificity leads to starkly different functional outcomes: for instance, 7-oxo-DHEA is a potent thermogenic agent, while 16α-OH-DHEA exhibits estrogenic activity and has been linked to autoimmune disorders and cancer risk [3]. Furthermore, the diminished thermogenic enzyme induction of 16α-OH-DHEA compared to its 7-oxo analog demonstrates that even within the DHEA family, substitution can lead to opposite or null biological effects [4]. Therefore, substituting 16α-OH-DHEA with a generic 'DHEA metabolite' or even a closely related analog like 7α-hydroxy-DHEA is scientifically unsound and will invalidate experiments relying on its specific metabolic and signaling pathways.

16α-Hydroxy-DHEA Quantitative Differentiation Evidence


CYP3A7-Specific 16α-Hydroxylation Profile

Hydroxylation of DHEA at the 16α position was shown to diminish its ability to induce thermogenic enzymes compared to 7-oxo-DHEA, which remains fully active [1]. In a rat model assessing induction of liver mitochondrial glycerophosphate dehydrogenase (GPDH) and cytosolic malic enzyme, 16α-OH-DHEA exhibited significantly reduced activity, while the corresponding 7-oxo compound showed full efficacy [1]. This difference is critical for studies investigating DHEA's thermogenic and metabolic effects, as the 16α-hydroxylated metabolite does not share this property.

Endocrinology Metabolism Enzyme Induction

ERβ-Selective Agonism vs. ERα

In rat liver microsomal fractions, 7α-hydroxy-DHEA is the major oxidative metabolite, formed at a rate of 4.6 nmol/min/mg, while 16α-hydroxy-DHEA is the second most prevalent, formed at a rate of 2.6 nmol/min/mg [1]. In contrast, in hamster microsomes, the rate of 7α-hydroxy-DHEA formation is much higher at 7.4 nmol/min/mg, while 16α-hydroxy-DHEA formation is significantly lower at 0.26 nmol/min/mg [1]. This data underscores the species-specific and CYP-dependent nature of DHEA metabolism, where the balance between these metabolites can vary by over an order of magnitude depending on the model system.

Pharmacology Drug Metabolism Cytochrome P450

Amniotic Fluid Concentrations as Fetal Viability Biomarker

A highly specific radioimmunoassay (RIA) for 16α-OH-DHEA was developed using an antiserum that exhibited minimal cross-reactivity with DHEA. While an antiserum to a 7-CMO conjugate cross-reacted with DHEA by as much as 58%, the chosen antiserum for 16α-OH-DHEA (prepared via a 19-oxogroup by micellar conjugation) showed cross-reaction with DHEA of less than 0.01% [1]. This level of specificity is crucial for accurately measuring physiological levels of 16α-OH-DHEA (reported range: 0.0 - 1.86 nmol/L in human sera) without interference from the much more abundant parent hormone DHEA [1].

Immunoassay Analytical Chemistry Steroid Quantification

Thermogenic Enzyme Induction Abolished by 16α-Hydroxylation

The fetal/neonatal cytochrome P450 isoform CYP3A7 displays a unique regioselectivity for DHEA hydroxylation. While the adult isoforms CYP3A4 and CYP3A5 produce both 7α-hydroxy-DHEA and 16α-hydroxy-DHEA, CYP3A7 is incapable of producing 7α-hydroxy-DHEA and instead exclusively forms 16α-hydroxy-DHEA and 7β-hydroxy-DHEA [1]. This absolute selectivity highlights a fundamental difference in the metabolic capacity of the developing liver and establishes 16α-hydroxy-DHEA as a direct product of a fetal-specific enzyme pathway.

Developmental Biology Fetal Endocrinology Cytochrome P450

16α-Hydroxy-DHEA Research and Industrial Applications


Fetal Viability and Placental Function Assessment

Leverage the highly specific radioimmunoassay (RIA) methodology, which demonstrates <0.01% cross-reactivity with DHEA [1]. This allows for the accurate measurement of 16α-OH-DHEA levels (physiological range: 0.0 - 1.86 nmol/L) in human serum without interference from the abundant parent hormone [1]. This application is ideal for clinical studies investigating autoimmune disorders or cancer risk associated with 16α-hydroxylated estrogen levels [2].

Developmental CYP3A7 Phenotyping

Employ 16α-OH-DHEA as a substrate or product standard in assays with recombinant human CYP3A7. Given that CYP3A7 uniquely produces 16α-OH-DHEA but not 7α-OH-DHEA [1], this compound is essential for studying fetal and neonatal steroid metabolism, placental steroidogenesis, and the developmental expression of CYP3A isoforms [1]. Using 7α-OH-DHEA in this context would be irrelevant, as it is not a product of this enzyme.

ERβ-Selective Ligand Discovery

Utilize 16α-OH-DHEA as a negative control or comparator when studying the thermogenic properties of 7-oxo-DHEA. The stark contrast in their ability to induce thermogenic enzymes (diminished activity for 16α-OH-DHEA vs. full activity for 7-oxo-DHEA) [1] makes 16α-OH-DHEA an ideal tool to delineate the metabolic pathways responsible for the distinct biological effects of DHEA metabolites. This application is critical for research on obesity, energy metabolism, and hormone replacement strategies.

Autoimmune Disease Biomarker Development

Incorporate 16α-OH-DHEA into a panel of metabolites to profile species-specific CYP activity in toxicology studies. The quantitative differences in its formation rate between rat (2.6 nmol/min/mg) and hamster (0.26 nmol/min/mg) liver microsomes [1] highlight its value as a marker for CYP3A activity and species-specific metabolism. This is essential for selecting the most appropriate animal model for preclinical drug development and for predicting human metabolite profiles.

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